molecular formula C9H5BrF6O B6317682 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene CAS No. 197015-76-2

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene

Cat. No. B6317682
CAS RN: 197015-76-2
M. Wt: 323.03 g/mol
InChI Key: YIFDBBHNLFFMOD-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H5BrF6O . It is also known by other names such as 2-Bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be represented by the InChI code 1S/C9H5BrF6O/c1-17-6-3-4(8(11,12)13)2-5(7(6)10)9(14,15)16/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene has a molecular weight of 323.03 . It is a solid at room temperature . The compound has a melting point of -16.0°C, a boiling point of 154.0°C, and a density of 1.7100g/mL . Its refractive index ranges from 1.4260 to 1.4280 .

Scientific Research Applications

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position. These reactions are important for synthesis problems . For instance, free radical bromination of alkyl benzenes can occur at the benzylic position .

Nucleophilic Substitution

Substitutions at the benzylic position can be either SN1 or SN2 . The type of reaction depends on the nature of the benzylic halides. For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

3. Preparation of Tetrakis [3,5-bis (trifluoromethyl)phenyl]borate Ion 1,3-Bis (trifluoromethyl)-5-bromobenzene, a compound similar to 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene, is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Synthesis of Anti-cancer Drugs

1-Bromo-3,5-dimethoxybenzene, a compound similar to 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene, can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium (IV)dichloride . This compound can be used as an anti-cancer drug .

Electrophilic Aromatic Substitution

While not directly mentioned in the context of 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene, electrophilic aromatic substitution is a common reaction for benzene derivatives . It’s possible that this compound could undergo similar reactions.

Halogen Addition

Halogen addition is another possible reaction for this compound. For instance, chlorine can be added to the benzylic position in a similar way to bromine .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFDBBHNLFFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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